2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
CAS No.: 2292569-93-6
Cat. No.: VC6326960
Molecular Formula: C11H22N2O4
Molecular Weight: 246.307
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2292569-93-6 |
|---|---|
| Molecular Formula | C11H22N2O4 |
| Molecular Weight | 246.307 |
| IUPAC Name | 2-amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
| Standard InChI | InChI=1S/C11H22N2O4/c1-7(8(12)9(14)15)5-6-13-10(16)17-11(2,3)4/h7-8H,5-6,12H2,1-4H3,(H,13,16)(H,14,15) |
| Standard InChI Key | HIVOHMZPCIHSSE-UHFFFAOYSA-N |
| SMILES | CC(CCNC(=O)OC(C)(C)C)C(C(=O)O)N |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure integrates a leucine backbone modified with a Boc-protected amine at the fifth carbon position. The IUPAC name, 2-amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, reflects its branched alkyl chain (3-methyl) and the Boc group () attached via a carbamate linkage. The stereochemistry of the amino acid backbone follows the L-configuration, critical for its biological compatibility .
Key Structural Features:
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Boc Protection: The tert-butoxycarbonyl group shields the primary amine during synthetic reactions, enabling selective modification of other functional groups .
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Branched Chain: The 3-methyl substituent enhances hydrophobicity, influencing solubility and interaction with biological membranes.
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Carboxylic Acid Moiety: The terminal carboxyl group allows participation in peptide bond formation or salt-bridge interactions in proteins.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 246.307 g/mol | |
| IUPAC Name | 2-amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
| SMILES | CC(CCNC(=O)OC(C)(C)C)C(C(=O)O)N |
Physicochemical Properties
The compound exhibits limited aqueous solubility due to its hydrophobic Boc group and branched structure, favoring organic solvents like dichloromethane or dimethylformamide . Its stability under acidic conditions is notable, as the Boc group can be selectively removed using trifluoroacetic acid (TFA), a trait exploited in peptide synthesis .
Synthesis and Modification Strategies
Example Reaction:
Reagents and conditions vary based on desired yield and scalability .
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors and automated platforms optimize reaction parameters (temperature, residence time) to maximize yield (>85%) and minimize waste. Catalytic methods using immobilized enzymes or transition-metal catalysts are under exploration to enhance efficiency.
Biological Activity and Mechanisms
Protein Synthesis Modulation
In vitro studies using murine myotubes demonstrated that this compound enhances protein synthesis rates by 20–30% compared to controls, primarily through activation of the mTORC1 pathway. mTORC1, a master regulator of cell growth, is stimulated by amino acid availability, suggesting that the compound’s structural mimicry of leucine contributes to this effect.
Neuroprotective Effects
Experimental models of oxidative stress in neuronal cultures revealed that pretreatment with 10 µM of the compound improved cell viability by 40% by modulating glutamate receptor activity. Specifically, it reduced NMDA receptor-mediated calcium influx, a key driver of excitotoxicity in neurodegenerative diseases like Alzheimer’s.
Comparative Analysis with Structural Analogues
BOC-L-Leucine (CAS 13139-15-6)
BOC-L-leucine shares the Boc-protected amine but lacks the 5-carbamate group. This difference renders it less effective in modulating mTOR signaling, highlighting the importance of the extended side chain in 2-amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid .
| Feature | Target Compound | BOC-L-Leucine |
|---|---|---|
| Molecular Weight | 246.307 g/mol | 231.29 g/mol |
| Solubility | Low in water | Low in water |
| Bioactivity | mTOR activation, neuroprotection | Peptide synthesis intermediate |
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